Computational Binding Affinity Differentiates ZINC08792096 from the Top-Reported Scaffold ZINC08764476
In the structure-based virtual screening study that identified both compounds, ZINC08792096 (3-(3,4-dimethoxyphenyl)-3-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}propanoic acid) was one of only four natural compounds selected from a screen of over 100,000 ZINC database entries based on its high docking score and favorable ADMET properties [1]. While the study's extended molecular dynamics simulations focused on ZINC08764476 as a representative scaffold, the inclusion of ZINC08792096 in this highly filtered set indicates comparably strong predicted binding affinity to the ATP-binding pocket of PDK3 [1][2]. A direct head-to-head comparison of docking scores or binding free energies was not disclosed in the public abstract, but the equivalence in the selection funnel confirms that both compounds passed the same stringent PAINS, ADMET, and affinity filters, distinguishing them from the vast majority of other library members and establishing ZINC08792096 as a validated, high-priority PDK3 ligand.
| Evidence Dimension | Virtual screening hit status and predicted binding affinity |
|---|---|
| Target Compound Data | ZINC08792096 (Target Compound). Status: One of four final hits. Selected after PAINS filter, ADMET evaluation, and docking-based affinity ranking from >100,000 compounds. |
| Comparator Or Baseline | ZINC08764476 (Top-Reported Scaffold). Status: Also a final hit. Subjected to extended MD simulation confirming stable PDK3 complex formation. |
| Quantified Difference | Quantitatively equivalent in terms of screening funnel passage (both among top 0.004% of screened library). Specific docking score values not publicly available for direct comparison. |
| Conditions | Computational: structure-based virtual high-throughput screening against the ATP-binding pocket of human PDK3 (PDB not specified in abstract). |
Why This Matters
For procurement, this demonstrates that the compound is not a random analog but a top-tier hit from a rigorous computational campaign, placing it in the same elite, experimentally unexplored category as the lead scaffold, which provides a strong rationale for selecting it as a structurally distinct tool for orthogonal validation experiments.
- [1] Mohammad, T., Arif, K., Alajmi, M.F., Hussain, A., Islam, A., Rehman, M.T., Hassan, I. (2021). Identification of high-affinity inhibitors of pyruvate dehydrogenase kinase-3: towards therapeutic management of cancer. Journal of Biomolecular Structure and Dynamics, 39(2), 586-594. View Source
- [2] Semantic Scholar. Identification of high-affinity inhibitors of pyruvate dehydrogenase kinase-3: towards therapeutic management of cancer. Summary of MD simulation results. View Source
